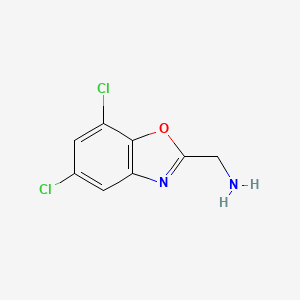

5,7-Dichlorobenzoxazole-2-methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dichlorobenzoxazole-2-methanamine is a chemical compound with the molecular formula C8H6Cl2N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with appropriate chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate the benzoxazolinone precursor . The reaction is carried out at elevated temperatures, typically between 140°C and 170°C, in an inert solvent such as o-dichlorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-efficiency catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorobenzoxazole-2-methanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5,7-Dichlorobenzoxazole-2-methanamine exhibit significant antimicrobial properties. A study focused on synthesizing novel derivatives demonstrated that certain compounds derived from this base structure showed promising antimicrobial activity against various bacterial strains. Specifically, compounds synthesized from this compound were evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In addition to antimicrobial properties, some derivatives of this compound have shown cytotoxic effects against cancer cell lines. For instance, specific derivatives were tested against human cancer cell lines, revealing that they could inhibit cell proliferation effectively. This suggests potential applications in cancer therapeutics .

Agrochemical Applications

Herbicide Intermediates

this compound serves as an important intermediate in the synthesis of herbicides. The compound is utilized in the production of phenoxy carboxylic acid herbicides, which are effective against a variety of grassy weeds. Its role as an intermediate enhances the efficiency and effectiveness of herbicidal formulations, making it a valuable component in agricultural chemistry .

Pesticide Development

The compound is also investigated for its potential use in developing new pesticides. Given its structural properties, it can be modified to enhance efficacy and reduce environmental impact. The synthesis methods for creating derivatives that can act as pesticides are continually being refined to improve yield and minimize hazardous by-products .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies aimed at optimizing yield and reducing environmental hazards. Notable processes include:

| Method | Description | Yield | Safety |

|---|---|---|---|

| Solid-Light Method | Utilizes light to facilitate reactions without catalysts, enhancing safety. | >98% | High |

| Phosphorus Oxychloride | Replaces hazardous reagents with safer alternatives for synthesis. | High | Improved |

| Direct Chlorination | Involves chlorination using chlorine gas under controlled conditions. | Moderate | Moderate risk |

These methodologies reflect advancements in synthetic organic chemistry aimed at producing effective compounds while adhering to safety and environmental standards.

Case Studies

Case Study 1: Antimicrobial Evaluation

A research team synthesized several derivatives of this compound and tested their antimicrobial activities using standard disk diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Herbicide Efficacy

In a field trial assessing the effectiveness of herbicides derived from this compound, researchers found that formulations containing this compound significantly reduced weed populations in cereal crops while maintaining crop safety. This case highlighted the compound's utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5,7-Dichlorobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

2,6-Dichlorobenzoxazole: Another chlorinated benzoxazole derivative with similar chemical properties.

5-Chloro-2-mercaptobenzoxazole: A related compound with a thiol group instead of an amine group.

Uniqueness

5,7-Dichlorobenzoxazole-2-methanamine is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .

Biological Activity

5,7-Dichlorobenzoxazole-2-methanamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, supported by data tables and case studies.

This compound can be synthesized through various methods, typically involving the chlorination of benzoxazole derivatives followed by amination. The synthesis often includes:

- Chlorination : Introduction of chlorine atoms at the 5 and 7 positions of the benzoxazole ring.

- Amination : Substituting a methanamine group at the 2 position.

The molecular formula for this compound is C8H6Cl2N2O with a molecular weight of approximately 219.05 g/mol.

Antimicrobial Activity

Research indicates that 5,7-dichlorobenzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined, showing that certain derivatives had promising antibacterial effects:

| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 128 |

| Compound C | 8 | 32 |

These results suggest that modifications at specific positions on the benzoxazole ring can enhance antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, a derivative was tested against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated selective cytotoxicity towards cancer cells compared to normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| PC3 | 10 |

This selectivity is crucial for developing therapeutic agents with reduced side effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain pathways involved in cell proliferation or bacterial growth, although detailed mechanisms remain under investigation .

Case Studies

- Antimicrobial Study : A comprehensive study screened various benzoxazole derivatives for their antimicrobial efficacy. The findings highlighted that compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria while retaining lower toxicity towards normal cells .

- Anticancer Research : In vitro studies demonstrated that specific derivatives of 5,7-dichlorobenzoxazole exhibited significant cytotoxic effects against several cancer cell lines while sparing normal cells, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dichlorobenzoxazole-2-methanamine, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with precursor selection (e.g., 2,4-dichlorophenoxyacetic acid hydrazide derivatives) and employ multi-step reactions, such as cyclization or chlorination, as seen in analogous benzoxazole syntheses .

- Step 2 : Optimize solvent systems (e.g., DMSO for reflux) and reaction duration (e.g., 12–18 hours for cyclization) to maximize yield .

- Step 3 : Use factorial design (e.g., varying temperature, catalyst loading, and solvent ratios) to identify critical parameters. For example:

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Spectroscopy : Combine 1H/13C NMR (for structural elucidation) and IR (to confirm functional groups like -NH₂ and C-Cl) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) for purity assessment, referencing retention times against known benzoxazole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.02 for C₈H₅Cl₂N₂O) .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

- Methodology :

- Impurity Profiling : Employ LC-MS to detect byproducts (e.g., dichlorinated isomers or unreacted intermediates) using reference standards like those in pharmaceutical impurity databases .

- Quantitative Analysis : Calculate purity via area normalization in HPLC, ensuring ≤0.1% for critical impurities per ICH guidelines .

Advanced Research Questions

Q. What computational tools can predict the reactivity and stability of this compound in novel synthetic pathways?

- Methodology :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., chlorination energetics) using Gaussian or COMSOL Multiphysics to predict activation barriers and intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, comparing polar aprotic (e.g., DMF) vs. non-polar solvents .

Q. How can contradictory data in spectral or biological activity studies be resolved?

- Methodology :

- Multi-Method Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps .

- Statistical Analysis : Apply ANOVA to identify outliers in biological assays (e.g., IC₅₀ variations) and control for batch-to-batch variability .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodology :

- Reactor Design : Transition from batch to flow chemistry using membrane separation technologies (e.g., continuous stirred-tank reactors) to enhance mixing and heat transfer .

- Process Control : Implement real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progress .

Q. How can impurity formation mechanisms be elucidated during synthesis?

- Methodology :

- Isolation and Characterization : Use preparative TLC/HPLC to isolate impurities, followed by HRMS and NMR for structural identification .

- Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., 13C in benzoxazole rings) to track chlorine substitution patterns .

Q. Tables for Key Findings

Table 1 : Optimal Reaction Conditions for Benzoxazole Derivatives (Adapted from )

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Reflux Temperature | 100–110°C | Maximizes cyclization |

| Chlorinating Agent | PCl₅ (0.3 eq) | Minimizes byproducts |

| Solvent | DMSO | Enhances solubility |

| Technique | Column/Detector | Key Metrics |

|---|---|---|

| HPLC | C18, UV 254 nm | Retention time = 8.2 min |

| HRMS | ESI+ | m/z 231.02 (Δ < 2 ppm) |

Properties

Molecular Formula |

C8H6Cl2N2O |

|---|---|

Molecular Weight |

217.05 g/mol |

IUPAC Name |

(5,7-dichloro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2 |

InChI Key |

PYKXHIALRDSNTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)CN)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.